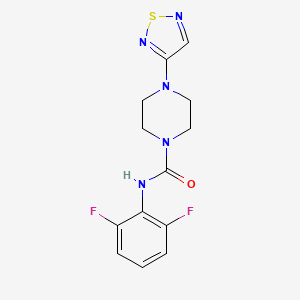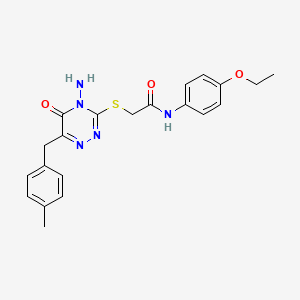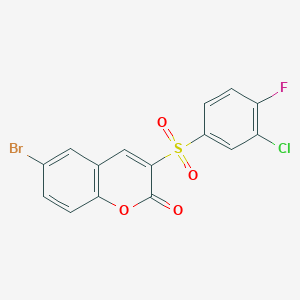![molecular formula C13H15N3O B2376897 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2200542-28-3](/img/structure/B2376897.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.283.
準備方法
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline involves the reaction of quinoxaline derivatives with 1-methylpyrrolidine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
化学反応の分析
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent. In medicine, it may have applications in drug development. In industry, it is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline can be compared with other similar compounds, such as pyrrolidine derivatives and quinoxaline derivatives. These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the pyrrolidine and quinoxaline moieties, which may confer distinct properties and applications .
Similar Compounds:特性
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-7-6-10(9-16)17-13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKFJKWTQQSRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)
![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)

![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)




![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)


